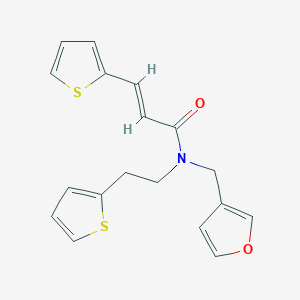
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide, also known as FTAA, is a fluorescent probe that is commonly used in scientific research. It was first synthesized in 2010 and has since been widely used in various fields of study, including biochemistry, biophysics, and medicine.
作用機序
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide binds to amyloid fibrils through a combination of hydrophobic and hydrogen bonding interactions. The probe is believed to insert itself into the beta-sheet structure of the fibril, resulting in a significant increase in fluorescence intensity.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living organisms. It is a non-toxic and non-invasive probe that can be used in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is its high selectivity and sensitivity towards amyloid fibrils. It can detect fibrils at low concentrations and is not affected by other proteins or molecules in the sample. Another advantage is its ease of use and compatibility with various imaging techniques.
One limitation of this compound is its relatively short excitation and emission wavelengths, which can limit its use in certain imaging systems. It is also sensitive to environmental factors such as pH and temperature, which can affect its binding affinity and fluorescence intensity.
将来の方向性
There are several future directions for the use of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide in scientific research. One area of interest is the development of new imaging techniques that can better visualize amyloid fibrils in vivo. Another direction is the use of this compound in drug discovery, where it can be used to screen for compounds that can inhibit the formation of amyloid fibrils. Finally, there is potential for the use of this compound in clinical applications, such as the early detection and diagnosis of neurodegenerative diseases.
合成法
The synthesis of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide involves several steps, including the reaction of furan-3-ylmethylamine with thiophene-2-carboxaldehyde to form a Schiff base, followed by the addition of 2-(thiophen-2-yl)ethylamine to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学的研究の応用
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is commonly used as a fluorescent probe to detect amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to selectively bind to amyloid fibrils and emit strong fluorescence signals, making it a useful tool for studying the formation and aggregation of amyloid fibrils.
特性
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-3-thiophen-2-yl-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(6-5-16-3-1-11-22-16)19(13-15-8-10-21-14-15)9-7-17-4-2-12-23-17/h1-6,8,10-12,14H,7,9,13H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGZCAHOXBKDIF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


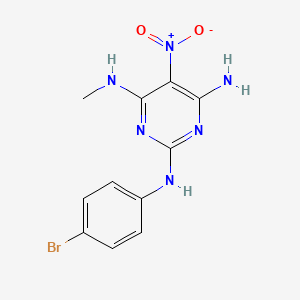
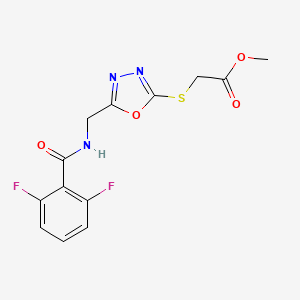
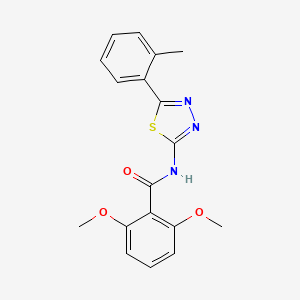
![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)
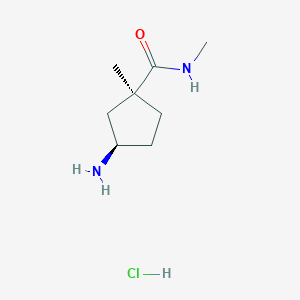
![7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2898553.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide](/img/structure/B2898554.png)
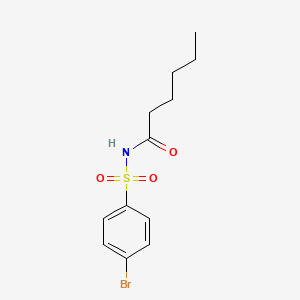
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(imidazol-1-ylmethyl)-N-methylbenzamide](/img/structure/B2898561.png)
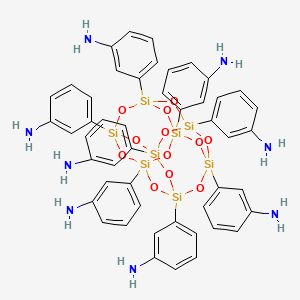

amino}thiophene-2-carboxamide](/img/structure/B2898567.png)